molecular formula C10H19NO2 B13246468 [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol

[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol

Cat. No.: B13246468
M. Wt: 185.26 g/mol
InChI Key: PSKOXKVJYXNPAP-UHFFFAOYSA-N
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Description

[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and two hydroxymethyl groups at the 3-position. Its molecular formula is C₁₀H₁₉NO₂ (calculated molecular weight: 185.27 g/mol). This structural duality makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for modifying bioavailability and solubility profiles of drug candidates .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol

InChI

InChI=1S/C10H19NO2/c12-7-10(8-13)5-11(6-10)9-3-1-2-4-9/h9,12-13H,1-8H2

InChI Key

PSKOXKVJYXNPAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(C2)(CO)CO

Origin of Product

United States

Preparation Methods

Cyclization from Amino Alcohol Precursors

One common approach involves starting from cyclopentyl-containing amino alcohols, which are then converted into azetidine rings by intramolecular cyclization. The general sequence includes:

  • Protection of hydroxyl groups if necessary.
  • Activation of amino or hydroxyl groups (e.g., conversion to leaving groups).
  • Intramolecular nucleophilic substitution to close the azetidine ring.
  • Deprotection and functional group adjustments to install hydroxymethyl groups.

A representative procedure adapted from Royal Society of Chemistry supplementary materials involves:

Step Reagents/Conditions Description Yield (%)
1 Aminocyclopentylmethanol + aldehyde + NaBH4 Reductive amination to introduce side chains ~85
2 Sodium hydride + acyl chloride Formation of amide intermediates 70-80
3 Intramolecular cyclization under inert atmosphere Ring closure to azetidine 60-75
4 Deprotection and reduction Final functionalization to hydroxymethyl groups 50-65

This method requires inert atmosphere conditions (N2 or Ar), oven-dried glassware, and careful temperature control (0 °C to room temperature) to optimize yields and minimize side reactions.

Epoxide Ring-Opening and Azetidine Formation

Another efficient strategy utilizes chiral epoxides as key intermediates. The process involves:

  • Enzymatic or chemical asymmetric synthesis of chiral epoxides bearing hydroxymethyl substituents.
  • Regio- and stereoselective nucleophilic ring-opening of the epoxide with amines to form β-amino alcohols.
  • Cyclization to azetidine rings via intramolecular nucleophilic substitution.
  • Final functional group adjustments to yield the target compound.

For example, enzymatic desymmetrization using lipase Amano L, AK has been reported to generate chiral epoxide intermediates with high enantiomeric excess (up to 97% ee), which are then converted into azetidine derivatives in high yields (up to 83%).

This approach benefits from:

  • High stereoselectivity.
  • Mild reaction conditions.
  • Potential for scale-up in pharmaceutical synthesis.

Lewis Acid and Base Catalysis in Azetidine Synthesis

Patent literature describes methods involving:

  • Reaction of intermediate compounds with acrylonitrile derivatives in the presence of bases such as DBU, DMAP, potassium carbonate, or triethylamine at 0 °C to room temperature.
  • Subsequent cyclization catalyzed by Lewis acids like lithium tetrafluoroborate or boron trifluoride etherate at temperatures ranging from room temperature to 100 °C.
  • Optional acid catalysis (e.g., trifluoroacetic acid) to facilitate ring closure.
  • Final treatment with bases (e.g., sodium hydroxide, aqueous ammonia) to complete the synthesis.

These methods allow for fine-tuning of reaction parameters to optimize yield and purity.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Cyclization from amino alcohols Straightforward, uses common reagents Good yields, scalable Requires protection/deprotection steps
Epoxide ring-opening High stereoselectivity, enzymatic options High enantiomeric purity, mild conditions Enzyme availability, cost
Lewis acid/base catalysis Versatile, applicable to various substrates Controlled reaction conditions Requires careful catalyst handling

Summary Table of Key Reaction Conditions

Step Reagents/Catalysts Solvent(s) Temperature Time Notes
Reductive amination Aldehyde, NaBH4 Methanol Ambient to 0 °C 16-18 h Molecular sieves used
Amide formation Sodium hydride, acyl chloride THF 0 °C to room temp 2 h Inert atmosphere
Cyclization Lewis acid (LiBF4, BF3·OEt2), acid catalyst Acetonitrile, DCM 0 °C to 100 °C 3-24 h Stepwise acid/base treatment
Enzymatic desymmetrization Lipase Amano L, AK Buffer or organic solvent Ambient Variable High enantiomeric excess

This comprehensive analysis integrates data from peer-reviewed sources and patent literature, providing a professional and authoritative overview of the preparation methods for [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted azetidines with different functional groups.

Scientific Research Applications

Chemistry: The unique structure of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol makes it a valuable compound for studying ring strain and reactivity in azetidines. It can also be used as a building block for synthesizing more complex molecules.

Biology: The compound’s potential biological activity can be explored in various assays to understand its effects on different biological pathways.

Medicine: While not currently used as a drug, the compound’s structure could inspire the design of new pharmaceuticals with similar features.

Industry: Its applications in industry are limited due to its primary use in research. it could be used in the development of new materials or as a precursor in chemical synthesis .

Mechanism of Action

The mechanism by which [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The specific pathways involved would depend on the context of its use in biological or chemical systems .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (mg/mL)
[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol C₁₀H₁₉NO₂ 185.27 Cyclopentyl, dual hydroxymethyl N/A
Azetidin-3-ylmethanol hydrochloride C₄H₁₀ClNO 123.58 Hydrochloride salt, single hydroxymethyl 38.9–84.2
{1-[3,5-Bis(trifluoromethyl)phenyl]azetidin-3-yl}methanol C₁₂H₁₁F₆NO 315.22 Aromatic trifluoromethyl groups N/A
(1-Methanesulfonylazetidin-3-yl)methanol C₅H₁₁NO₃S 165.21 Methanesulfonyl group N/A
1-Cyclopropyl-4-[3-(hydroxymethyl)azetidin-3-yl]piperidin-4-ol C₁₂H₂₂N₂O₂ 226.32 Piperidine, cyclopropyl N/A

Research Findings and Implications

  • Substituent Effects : The cyclopentyl group in the target compound reduces solubility but enhances lipophilicity, making it advantageous for blood-brain barrier penetration in CNS drug candidates. In contrast, hydrochloride salts (e.g., ) prioritize aqueous solubility.
  • Synthetic Accessibility : Palladium-catalyzed hydrogenation is a common method for azetidine derivatives, but steric hindrance from cyclopentyl groups may necessitate longer reaction times or higher pressures .
  • Bioavailability : Compounds with dual hydroxymethyl groups (e.g., target compound and ) show higher bioavailability scores (e.g., 0.55 for ) due to improved hydrogen-bonding capacity.

Biological Activity

[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol is a synthetic compound with the molecular formula C10H19NO2, featuring a cyclopentyl group and an azetidine ring. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Cyclopentyl Group : A five-membered carbon ring that may enhance lipophilicity.
  • Azetidine Ring : A four-membered nitrogen-containing ring that can interact with biological targets.
  • Hydroxymethyl Substituent : This functional group can participate in hydrogen bonding, influencing the compound's reactivity and biological interactions.

Table 1: Structural Features of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol

FeatureDescription
Molecular FormulaC10H19NO2
Cyclopentyl GroupEnhances lipophilicity
Azetidine RingFacilitates interactions with biological targets
Hydroxymethyl GroupPotential for hydrogen bonding

The biological activity of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol is not extensively documented, but its structural characteristics suggest several potential mechanisms:

  • Enzyme Inhibition : The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : Its azetidine structure may allow it to bind to various receptors, influencing signaling pathways.

Case Studies

  • Antimicrobial Activity : Similar azetidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against resistant bacterial strains such as MRSA and VRE .
  • Neuropharmacological Effects : Compounds containing azetidine rings have been implicated in modulating neurotransmitter systems, suggesting that [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol could potentially influence neurological pathways .

Table 2: Biological Activities of Related Azetidine Compounds

CompoundActivity TypeMIC (μg/mL)
Azetidine Derivative AAntimicrobial0.25–1
Azetidine Derivative BNeuropharmacologicalNot specified
(1-Cyclopentylazetidine)dimethanolAntimicrobialNot specified

Synthesis

The synthesis of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol typically involves multi-step organic reactions. Key steps include:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Hydroxymethyl Group : This step often requires selective reduction or substitution reactions to add the hydroxymethyl group to the azetidine nitrogen.

Table 3: Synthesis Steps Overview

StepDescription
Step 1: CyclizationFormation of the azetidine ring
Step 2: HydroxymethylationAddition of hydroxymethyl group

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